6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its structural similarity to phenylalanine. This compound is characterized by the presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring.
Preparation Methods
The synthesis of 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several steps:
Base-catalyzed cyclization: Diethyl acetamidomalonate reacts with α,α-dibromo-4-nitro-o-xylene to form a nitro-substituted intermediate.
Decarboxylation and deacylation: The intermediate undergoes decarboxylation and deacylation under refluxing conditions in aqueous hydrochloric acid.
Catalytic hydrogenation: Nitro-Tic is hydrogenated in the presence of 10% palladium on carbon to yield amino-Tic.
Sandmeyer reaction: Amino-Tic is converted to iodo-Tic using a modified Sandmeyer reaction.
Chemical Reactions Analysis
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of peptide-based drugs and other biologically active compounds.
Synthetic organic chemistry: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological research: It is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not fully understood. its structural similarity to phenylalanine suggests that it may interact with enzymes and receptors involved in amino acid metabolism and signaling pathways. Further research is needed to elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the iodine substituent and has different chemical properties and reactivity.
6-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a nitro group instead of an iodine atom, leading to different biological activities and synthetic applications.
The uniqueness of this compound lies in its iodine substituent, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTSMLRXGVFHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725080 | |
Record name | 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228728-11-8 | |
Record name | 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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